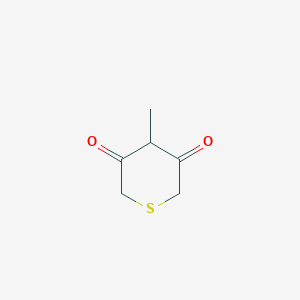

4-Methylthiane-3,5-dione

Description

4-Methylthiane-3,5-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a methyl group and two ketone (dione) groups at positions 3 and 3. Diones, particularly those in heterocyclic systems, are known for diverse applications, including antiviral, enzyme inhibitory, and pesticidal activities .

Properties

CAS No. |

61363-53-9 |

|---|---|

Molecular Formula |

C6H8O2S |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

4-methylthiane-3,5-dione |

InChI |

InChI=1S/C6H8O2S/c1-4-5(7)2-9-3-6(4)8/h4H,2-3H2,1H3 |

InChI Key |

HJKPKJUBEOHVRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CSCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Group Analysis

- Diketopiperazines (e.g., compounds 1–10 in ): These piperazine-2,5-diones exhibit antiviral activity against H1N1, with IC₅₀ values as low as 6.8 μM for albonoursin . Substituents like benzylidene or hydroxy groups enhance bioactivity, suggesting that 4-Methylthiane-3,5-dione’s sulfur-containing ring might similarly influence target binding.

- 4-Substituted Piperidinediones (): Compounds such as 4g (4-phenyl) and 4j (4-methyl-4-phenyl) demonstrate high thermal stability (melting points up to 318°C) due to rigid piperidine cores and cyano groups. The methyl substituent in 4j may sterically hinder reactivity, a factor relevant to 4-Methylthiane-3,5-dione’s stability .

- β-Diketones () : Curcumin analogs like tetrahydrocurcumin (THC) rely on the β-diketone moiety for DNMT1 inhibition. However, rapid metabolism limits their utility. The cyclic thiane backbone of 4-Methylthiane-3,5-dione could offer metabolic stability compared to linear analogs .

Physicochemical Properties

- Melting Points : Cyclic diones (e.g., piperidinediones in ) exhibit higher melting points (245–318°C) than acyclic analogs like 4-Methylheptane-3,5-dione, which is liquid at room temperature. The sulfur atom in 4-Methylthiane-3,5-dione may lower symmetry and reduce melting points compared to oxygen-containing analogs .

- Solubility : Diketopiperazines with polar substituents (e.g., hydroxybenzylidene in compound 3) show moderate aqueous solubility, whereas aryl-substituted piperidinediones () are likely lipophilic. 4-Methylthiane-3,5-dione’s solubility profile may align with sulfur’s moderate polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.